molecular formula C8H3BrFNO3 B1382142 5-Bromo-4-fluoroisatoic anhydride CAS No. 1440535-66-9

5-Bromo-4-fluoroisatoic anhydride

Cat. No.: B1382142
CAS No.: 1440535-66-9
M. Wt: 260.02 g/mol
InChI Key: KSIGHJQLNMQVPU-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoroisatoic anhydride is a chemical compound with the molecular formula C8H3BrFNO3. It is a derivative of isatoic anhydride, where the hydrogen atoms at positions 5 and 4 are replaced by bromine and fluorine atoms, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoroisatoic anhydride typically involves the bromination and fluorination of isatoic anhydride. One common method includes the following steps:

    Bromination: Isatoic anhydride is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.

    Fluorination: The brominated intermediate is then reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoroisatoic anhydride undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine and fluorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acids.

    Cyclization: It can undergo intramolecular cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the anhydride group.

    Cyclization: Catalysts such as Lewis acids or bases are used to promote cyclization reactions.

Major Products

    Nucleophilic substitution: Substituted isatoic anhydrides or amides.

    Hydrolysis: 5-Bromo-4-fluoroisatoic acid.

    Cyclization: Various heterocyclic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-4-fluoroisatoic anhydride is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoroisatoic anhydride involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms, being electron-withdrawing groups, increase the electrophilicity of the anhydride carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and synthesis processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloroisatoic anhydride: Similar structure but with a chlorine atom instead of fluorine.

    5-Bromo-4-methylisatoic anhydride: Similar structure but with a methyl group instead of fluorine.

    5-Fluoro-4-chloroisatoic anhydride: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-4-fluoroisatoic anhydride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of various organic compounds.

Properties

IUPAC Name

6-bromo-7-fluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIGHJQLNMQVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-66-9
Record name 6-bromo-7-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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